[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound featuring a trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of a trifluoromethylated phenylacetylene with a trimethylsilylating agent under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silicon atom, using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
Chemistry: . This is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful moiety in medicinal chemistry .
Industry: In materials science, this compound can be used to modify the surface properties of materials, imparting hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism by which [1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
Comparison: Compared to these similar compounds, [1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of a trifluoromethylated phenyl group and a trimethylsilyl group. This dual functionality provides distinct reactivity and applications, particularly in the fields of organic synthesis and materials science .
Properties
Molecular Formula |
C14H17F3OSi |
---|---|
Molecular Weight |
286.36 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(3,4,5-trifluorophenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C14H17F3OSi/c1-14(2,18-19(3,4)5)7-6-10-8-11(15)13(17)12(16)9-10/h8-9H,1-5H3 |
InChI Key |
XHMMFLXAMQSZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=C(C(=C1)F)F)F)O[Si](C)(C)C |
Origin of Product |
United States |
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